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molecular formula C46H62 B8557223 2,9-Didodecylpentacene CAS No. 503603-29-0

2,9-Didodecylpentacene

Cat. No. B8557223
M. Wt: 615.0 g/mol
InChI Key: GTRPPZYWBMIOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974877B2

Procedure details

A mixture of 8.5 grams of 3,10-didodecyl-7,14-dihydropentacene-5,12-dione and 250 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 4.46 grams of sodium borohydride. The resulting mixture was heated to 60° C. for 18 hours. The mixture was cooled to room temperature, and 42 mL of methanol was added slowly. The resulting mixture was stirred at room temperature for 30 minutes. To this was added 1.2 grams of sodium borohydride, and stirring was continued at room temperature for 16 hours. To the resulting mixture was added 60 mL of acetic acid, and the mixture was heated at 60° C. for one hour. To this mixture was added 43 mL of concentrated hydrochloric acid, and heating was continued at 60° C. for one hour. To the resulting mixture was added 100 mL of water and the mixture cooled to room temperature and the solid was collected by filtration and dried to give 2,9-didodecylpentacene.
Name
3,10-didodecyl-7,14-dihydropentacene-5,12-dione
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:14]=[CH:15][C:16]2[CH2:17][C:18]3[C:31]([C:32](=O)[C:33]=2[CH:34]=1)=[CH:30][C:29]1[CH2:28][C:27]2[C:22](=[CH:23][C:24]([CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])=[CH:25][CH:26]=2)[C:21](=O)[C:20]=1[CH:19]=3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>COCCOCCOC>[CH2:36]([C:24]1[CH:25]=[CH:26][C:27]2[C:22](=[CH:21][C:20]3[C:29]([CH:28]=2)=[CH:30][C:31]2[C:18](=[CH:17][C:16]4[C:33]([CH:32]=2)=[CH:34][C:13]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:14][CH:15]=4)[CH:19]=3)[CH:23]=1)[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47]

Inputs

Step One
Name
3,10-didodecyl-7,14-dihydropentacene-5,12-dione
Quantity
8.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C=1C=CC=2CC3=CC=4C(C5=CC(=CC=C5CC4C=C3C(C2C1)=O)CCCCCCCCCCCC)=O
Name
Quantity
250 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
To this was added 4.46 grams of sodium borohydride
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
42 mL of methanol was added slowly
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
To this was added 1.2 grams of sodium borohydride
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
To the resulting mixture was added 60 mL of acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To this mixture was added 43 mL of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued at 60° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the resulting mixture was added 100 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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